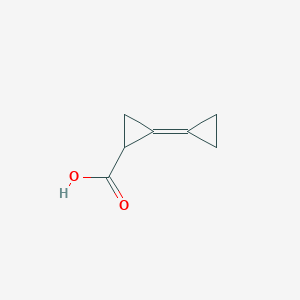
2-Cyclopropylidenecyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylidenecyclopropane-1-carboxylic acid, also known as CPCA, is a cyclopropyl-containing amino acid that has been studied for its potential therapeutic applications. This compound has a unique structure that has attracted the attention of many researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Cyclopropylidenecyclopropane-1-carboxylic acid is not fully understood. However, studies have shown that 2-Cyclopropylidenecyclopropane-1-carboxylic acid can inhibit the activity of enzymes such as tryptophan synthase and indoleamine 2,3-dioxygenase. These enzymes are involved in the biosynthesis of serotonin and kynurenine, respectively. By inhibiting these enzymes, 2-Cyclopropylidenecyclopropane-1-carboxylic acid can alter the levels of these neurotransmitters, which can have therapeutic effects.
Effets Biochimiques Et Physiologiques
2-Cyclopropylidenecyclopropane-1-carboxylic acid has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 2-Cyclopropylidenecyclopropane-1-carboxylic acid can also regulate the levels of neurotransmitters such as serotonin and kynurenine, which can affect mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Cyclopropylidenecyclopropane-1-carboxylic acid in lab experiments is its unique structure. This compound has a cyclopropyl group, which can provide specific interactions with target proteins. However, the synthesis of 2-Cyclopropylidenecyclopropane-1-carboxylic acid can be challenging and requires specialized equipment. The stability of 2-Cyclopropylidenecyclopropane-1-carboxylic acid in biological systems is also a limitation, as it can be easily degraded.
Orientations Futures
There are many potential future directions for research on 2-Cyclopropylidenecyclopropane-1-carboxylic acid. One area of interest is the development of 2-Cyclopropylidenecyclopropane-1-carboxylic acid derivatives with improved stability and bioavailability. Another area of interest is the identification of specific target proteins for 2-Cyclopropylidenecyclopropane-1-carboxylic acid. This can provide insights into the mechanism of action of 2-Cyclopropylidenecyclopropane-1-carboxylic acid and can lead to the development of more effective therapies. Finally, the use of 2-Cyclopropylidenecyclopropane-1-carboxylic acid in combination with other drugs or therapies can be explored to enhance its therapeutic effects.
Conclusion
In conclusion, 2-Cyclopropylidenecyclopropane-1-carboxylic acid is a promising compound that has potential therapeutic applications in various diseases. Its unique structure and mechanism of action make it an interesting target for further research. The synthesis of 2-Cyclopropylidenecyclopropane-1-carboxylic acid can be challenging, but its advantages outweigh its limitations. Future research on 2-Cyclopropylidenecyclopropane-1-carboxylic acid can provide insights into its therapeutic potential and can lead to the development of effective therapies.
Méthodes De Synthèse
The synthesis of 2-Cyclopropylidenecyclopropane-1-carboxylic acid involves the reaction of cyclopropylidenecyclopropane with glycine under basic conditions. The resulting product is then purified through recrystallization. This method has been reported to yield high purity 2-Cyclopropylidenecyclopropane-1-carboxylic acid in good yields.
Applications De Recherche Scientifique
2-Cyclopropylidenecyclopropane-1-carboxylic acid has been studied for its potential therapeutic applications in various diseases. One of the most promising applications of 2-Cyclopropylidenecyclopropane-1-carboxylic acid is in the treatment of cancer. Studies have shown that 2-Cyclopropylidenecyclopropane-1-carboxylic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-Cyclopropylidenecyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to have neuroprotective effects and can reduce oxidative stress in the brain.
Propriétés
Numéro CAS |
151964-06-6 |
|---|---|
Nom du produit |
2-Cyclopropylidenecyclopropane-1-carboxylic acid |
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
2-cyclopropylidenecyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O2/c8-7(9)6-3-5(6)4-1-2-4/h6H,1-3H2,(H,8,9) |
Clé InChI |
RKLKOHMFBLGRGH-UHFFFAOYSA-N |
SMILES |
C1CC1=C2CC2C(=O)O |
SMILES canonique |
C1CC1=C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)

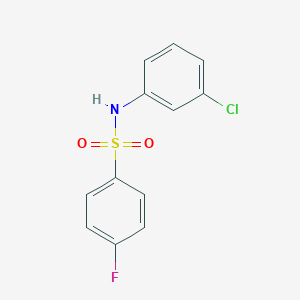
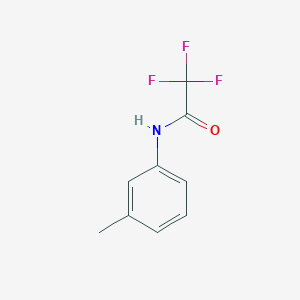
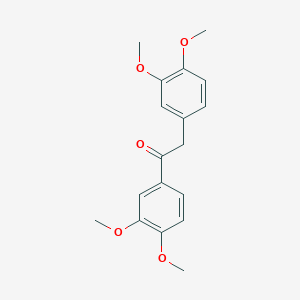

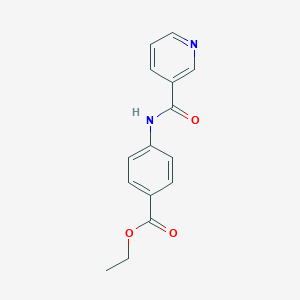
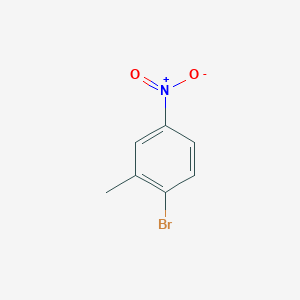


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)

![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)